molecular formula C18H15NO4 B8380609 3-Methoxy-4-(2-phenyl-4-oxazolylmethoxy)benzaldehyde

3-Methoxy-4-(2-phenyl-4-oxazolylmethoxy)benzaldehyde

Cat. No. B8380609
M. Wt: 309.3 g/mol
InChI Key: HZCGDHLSEXJCFY-UHFFFAOYSA-N
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Patent
US05932601

Procedure details

A mixture of 4-chloromethyl-2-phenyloxazole (10.0 g), vaniline (7.9 g), potassium carbonate (8.6 g) and N,N-dimethylformamide (DMF) (90 ml) was stirred for 2 hours at 100° C. The reaction mixture was poured into ice-water. Resulting crystalline precipitate was collected by filtration, which was dissolved in chloroform (400 ml). The chloroform layer was washed with water, dried (MgSO4) and concentrated. Residual crystalline product was collected by filtration to yield 3-methoxy-4-(2-phenyl-4-oxazolylmethoxy)benzaldehyde (15.4 g, 97%), which was recrystallized from ethyl acetate-hexane to give colorless prisms, m.p.119-120° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:6][CH:7]=1.[CH3:14][O:15][C:16]1[CH:21]=[C:20]([CH:22]=[O:23])[CH:19]=[CH:18][C:17]=1[OH:24].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:14][O:15][C:16]1[CH:21]=[C:20]([CH:19]=[CH:18][C:17]=1[O:24][CH2:2][C:3]1[N:4]=[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:6][CH:7]=1)[CH:22]=[O:23] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC=1N=C(OC1)C1=CC=CC=C1
Name
Quantity
7.9 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C=O)O
Name
Quantity
8.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Resulting crystalline precipitate was collected by filtration, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in chloroform (400 ml)
WASH
Type
WASH
Details
The chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
Residual crystalline product was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1OCC=1N=C(OC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.